molecular formula C18H30O5 B1250487 Gloeosporone

Gloeosporone

Cat. No.: B1250487
M. Wt: 326.4 g/mol
InChI Key: IBDVATCSJHTIKV-RKVPGOIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gloeosporone is a novel macrocyclic compound isolated from the conidia of the fungus Colletotrichum gloeosporioides . It functions as an endogenous germination self-inhibitor within its source organism, playing a key role in regulating the fungal life cycle . This biological activity makes it a compound of significant interest in phytopathological research for studying fungal spore dormancy and germination mechanisms. The unique structure and function of gloeosporone have also established it as a notable target in synthetic organic chemistry, with total syntheses achieved by several leading research groups to further probe its properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30O5

Molecular Weight

326.4 g/mol

IUPAC Name

(1S,6R,12R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione

InChI

InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15-,18+/m1/s1

InChI Key

IBDVATCSJHTIKV-RKVPGOIHSA-N

Isomeric SMILES

CCCCC[C@@H]1CCCCC[C@@H]2CC(=O)[C@@](O2)(CCC(=O)O1)O

Canonical SMILES

CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O

Synonyms

gloeosporone

Origin of Product

United States

Structural Elucidation Methodologies of Gloeosporone

Advanced Spectroscopic Techniques in Gloeosporone Structure Assignment

A suite of powerful spectroscopic techniques has been indispensable in piecing together the structural puzzle of Gloeosporone. These methods provide detailed information about the molecular framework, functional groups, and the electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural analysis of Gloeosporone, providing profound insights into its complex stereochemistry and isomerism. Both ¹H and ¹³C NMR have been employed to map out the carbon skeleton and the placement of protons, which is fundamental to establishing the compound's connectivity.

Detailed analysis of coupling constants between adjacent protons in ¹H NMR spectra allows for the determination of their relative stereochemistry. Furthermore, advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial in assigning all proton and carbon signals unambiguously. Nuclear Overhauser Effect (NOE) experiments have provided critical information regarding the spatial proximity of protons, which is essential for deducing the relative configuration of stereocenters and the preferred conformation of the macrolide ring.

NMR Technique Information Obtained for Gloeosporone
¹H NMRChemical shift and multiplicity of protons, relative stereochemistry from coupling constants.
¹³C NMRNumber and chemical environment of carbon atoms, identification of functional groups.
COSYCorrelation of coupled protons, establishing proton-proton connectivity.
HSQCCorrelation of protons to their directly attached carbons.
HMBCCorrelation of protons to carbons over two to three bonds, aiding in fragment assembly.
NOESY/ROE SYThrough-space correlation of protons, providing information on stereochemistry and conformation.

Mass spectrometry (MS) has been instrumental in determining the molecular weight of Gloeosporone and providing valuable information about its structural components through fragmentation analysis. researcher.life High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula.

Mass Spectrometry Technique Contribution to Gloeosporone's Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement to determine the elemental composition and molecular formula.
Electron Impact (EI) or Electrospray Ionization (ESI) MS/MSAnalysis of fragmentation patterns to identify structural subunits and confirm connectivity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and conjugated systems within the Gloeosporone molecule.

IR spectroscopy is used to identify characteristic vibrations of specific bonds, confirming the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O) from the lactone, and carbon-carbon double bonds (C=C). sketchy.comitwreagents.com

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems which act as chromophores. msu.edumdpi.com The wavelength of maximum absorption (λmax) can confirm the presence and extent of conjugation in the molecule, which is a key feature of the Gloeosporone structure.

Spectroscopic Method Information Revealed about Gloeosporone
Infrared (IR) SpectroscopyIdentification of key functional groups like hydroxyls, lactone carbonyl, and alkenes.
Ultraviolet-Visible (UV-Vis) SpectroscopyCharacterization of the conjugated diene system through its absorption maximum (λmax).

Mass Spectrometry (MS) in Gloeosporone Fragment Analysis

Chiroptical Methods for Absolute Configuration Determination of Gloeosporone

While spectroscopic methods are powerful for determining the relative stereochemistry, chiroptical techniques are essential for assigning the absolute configuration of chiral molecules like Gloeosporone.

Circular Dichroism (CD) spectroscopy has been a pivotal technique in establishing the absolute stereochemistry of Gloeosporone. mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. spectroscopyasia.comrsc.orgrsc.orgnih.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum to that of a reference compound with a known absolute configuration or to theoretically calculated spectra. The total synthesis of (+)-gloeosporone and the comparison of its chiroptical properties with the natural product were crucial in assigning the absolute configuration.

Crystallographic Approaches for Gloeosporone Structural Resolution (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry (if a heavy atom is present). nih.govyoutube.comwikipedia.org However, this technique requires the molecule to form well-ordered single crystals, which can be a significant challenge for complex natural products.

To date, there is no definitive public record of a successful X-ray crystallographic analysis of Gloeosporone itself. The structural elucidation has therefore relied on the combination of spectroscopic and chiroptical methods. It is noteworthy that X-ray crystallography has been successfully applied to a dimeric precursor of a Gloeosporone derivative, demonstrating the power of this technique within the broader synthetic efforts toward this class of molecules. canterbury.ac.nz

Gloeosporone Total Synthesis and Stereochemical Control

Retrosynthetic Analysis Strategies for Gloeosporone

The total synthesis of gloeosporone has been approached by various research groups, each employing a distinct retrosynthetic strategy. A common theme in these analyses is the disconnection of the macrocycle at a strategic bond to simplify the target into more manageable fragments.

One prominent approach involves a macrolactonization strategy. nih.gov Here, the ester linkage within the 14-membered ring is the final bond to be formed. This disconnection leads to a linear hydroxy acid precursor. The challenge then lies in the stereocontrolled synthesis of this precursor, ensuring the correct configuration of all stereocenters before the crucial ring-closing step. For example, Seebach and coworkers envisioned a retrosynthesis where the macrocycle is formed via lactonization with inversion of configuration at the C(13) position. acs.org This approach utilized (S)-(+)-4-bromo-1,2-epoxybutane as a chiral building block for both stereogenic centers. acs.org

Another powerful strategy is ring-closing metathesis (RCM) . nih.govresearchgate.net This method has proven to be highly effective for the formation of large rings. researchgate.net In the context of gloeosporone synthesis, RCM involves the creation of a diene precursor, which is then cyclized using a ruthenium-based catalyst. researchgate.netacs.org This approach offers the advantage of forming a carbon-carbon bond to close the macrocycle, often under mild conditions. researchgate.net

A more recent and innovative retrosynthetic analysis, developed by Jamison and colleagues, utilizes a nickel-catalyzed epoxide-alkyne reductive coupling to form the macrocycle. nih.govmit.edu This strategy is a departure from the more traditional macrolactonization and RCM approaches, as it forges the C5–C6 bond to construct the 14-membered ring. nih.gov The key precursor in this synthesis is an epoxy-alkyne, which undergoes an intramolecular reductive coupling to form the desired macrocyclic β-hydroxyketone pattern found in gloeosporone. nih.gov

Stereoselective and Enantioselective Synthetic Routes to Gloeosporone

The presence of multiple stereocenters in gloeosporone necessitates the use of stereoselective and enantioselective synthetic methods to control its absolute and relative stereochemistry.

Asymmetric synthesis, which creates chiral molecules with a high degree of stereoselectivity, is fundamental to the total synthesis of gloeosporone. slideshare.netnumberanalytics.com Various techniques have been employed to introduce the required chirality.

One common approach is the use of a chiral pool , where a readily available enantiomerically pure natural product is used as a starting material. For instance, several syntheses of gloeosporone have commenced from chiral building blocks like (S)-malic acid or (S)-O-benzylglycidol. ethz.chrsc.orgrsc.org This strategy embeds the initial stereochemistry, which is then carried through the synthetic sequence.

Catalytic asymmetric reactions have also played a pivotal role. These reactions utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov Examples in gloeosporone synthesis include:

Jacobsen's hydrolytic kinetic resolution (HKR): This method has been used to asymmetrically construct key aldehyde intermediates. organic-chemistry.org

Enantioselective addition of dialkylzinc reagents to aldehydes: Catalyzed by titanium complexes and chiral ligands, this reaction has been employed to create secondary alcohols with high enantiomeric excess. acs.org

Asymmetric Michael additions: These reactions, catalyzed by chiral complexes, have been used to set key stereocenters. wikipedia.org

Chiral auxiliaries are another tool in the asymmetric synthesis toolbox. A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. While not as prominently featured as chiral pool or catalytic methods in the reported gloeosporone syntheses, this remains a powerful general strategy in asymmetric synthesis.

Chirality transfer, where the stereochemistry of a starting material dictates the stereochemistry of the product even if the original stereocenter is destroyed, is a subtle yet powerful concept in asymmetric synthesis. nih.govnih.gov In the context of gloeosporone synthesis, this is often seen in reactions involving chiral epoxides derived from the chiral pool. The stereochemistry of the epoxide directs the regioselective and stereoselective opening of the ring, transferring the initial chirality to the resulting acyclic system. For example, the use of (S)-(+)-4-bromo-1,2-epoxybutane allows for the controlled introduction of stereocenters through nucleophilic ring-opening reactions. ethz.chacs.org

The successful construction of enantiomerically pure gloeosporone relies heavily on the strategic application of these asymmetric synthesis methodologies to control the intricate three-dimensional architecture of the molecule.

Asymmetric Synthesis Methodologies in Gloeosporone Construction

Key Methodological Advances in Gloeosporone Synthesis

The pursuit of gloeosporone has driven the development and application of novel and efficient chemical reactions, particularly in the areas of macrocyclization and the construction of specific functional groups.

The formation of the 14-membered macrocycle is a critical and often challenging step in the total synthesis of gloeosporone. Several key strategies have been successfully employed:

Macrocyclization StrategyKey ReactionBond FormedCatalyst/ReagentReference(s)
MacrolactonizationIntramolecular EsterificationC-OVarious nih.gov
Ring-Closing Metathesis (RCM)Olefin MetathesisC-CRuthenium Carbene nih.govresearchgate.netacs.org
Nickel-Catalyzed Reductive CouplingEpoxide-Alkyne CouplingC-CNickel(0) complex nih.govmit.eduorganic-chemistry.org

Macrolactonization is a classical approach to the synthesis of macrolides. nih.gov While often effective, its success can be highly dependent on the specific structure of the linear precursor. nih.gov

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for macrocyclization. researchgate.netacs.org Its tolerance of various functional groups and the development of highly active ruthenium catalysts have made it a popular choice in natural product synthesis, including that of gloeosporone. researchgate.netacs.org

The nickel-catalyzed epoxide-alkyne reductive coupling represents a significant advance in macrocyclization chemistry. nih.govmit.edu This method allows for the formation of a carbon-carbon bond at a position that is not accessible through RCM or macrolactonization. nih.gov The reaction proceeds with high regioselectivity and has been shown to be effective for the synthesis of 12-, 14-, and 15-membered rings. mit.edu In the synthesis of (-)-gloeosporone, this reaction was performed at an unusually high concentration for a macrocyclization, highlighting its efficiency. organic-chemistry.org

The stereocontrolled construction of diol functionalities is another crucial aspect of gloeosporone synthesis. One innovative approach involves the use of a π-allyltricarbonyliron lactone complex as a template for the construction of a 1,7-diol motif. nih.govrsc.org This method utilizes an ironcarbonyl tether to control a Mukaiyama aldol (B89426) reaction, thereby establishing the desired stereochemistry. nih.govrsc.org The key step in this sequence is the reductive removal of the iron species. nih.govrsc.org

Another strategy for diol construction involves the syn-reduction of a ketone followed by conversion to a cyclic sulfate. mdpi.com This intermediate can then undergo nucleophilic ring-opening to install the desired functionality. mdpi.com

The development and application of these advanced synthetic methodologies have been instrumental in overcoming the challenges posed by the complex structure of gloeosporone, ultimately enabling its successful total synthesis.

Application of Metal-Mediated and Organocatalytic Reactions in Gloeosporone Synthesis

The total synthesis of gloeosporone has been a subject of interest for several research groups, leading to the exploration of various synthetic strategies. Among these, metal-mediated and organocatalytic reactions have played a crucial role in achieving the construction of this complex macrolide.

One of the notable applications of metal-mediated reactions is in the macrocyclization step to form the 14-membered ring of gloeosporone. A key example is the nickel-catalyzed, ester-promoted, epoxide-alkyne reductive coupling developed by Jamison and coworkers. thieme-connect.deorganic-chemistry.orgmit.eduthieme-connect.comnih.gov This carbon-carbon bond forming strategy provided an efficient route to the macrocyclic core of (-)-gloeosporone. thieme-connect.deorganic-chemistry.orgmit.eduthieme-connect.comnih.gov The reaction involves the treatment of an epoxy-alkyne precursor with a nickel(0) catalyst, tributylphosphine (B147548) (Bu3P), and triethylborane (B153662) (Et3B) to furnish the desired macrocycle. thieme-connect.comnih.gov While a catalytic amount (20 mol%) of the nickel complex [Ni(cod)2] provided the product in a moderate yield, employing a stoichiometric amount of nickel significantly improved the yield to 67%. thieme-connect.com This method highlights the power of transition-metal catalysis in forging challenging macrocyclic structures. mit.eduacs.org

In addition to nickel, other transition metals have been utilized in the synthesis of gloeosporone and its precursors. For instance, ruthenium-based catalysts have been employed for ring-closing metathesis (RCM) in the synthesis of related macrolides, showcasing the versatility of this approach in constructing large rings. acs.orgresearchgate.net The synthesis of fragments of gloeosporone has also involved metal-mediated transformations. Seebach's synthesis of both enantiomers of gloeosporone utilized a lithio butyl cyano cuprate (B13416276) for the epoxide-ring opening to create the pentyl side chain. ethz.ch

While the application of organocatalysis in the total synthesis of gloeosporone is less explicitly documented in dedicated studies, the principles of organocatalysis are highly relevant to key bond-forming reactions that could be employed. nih.govmdpi.comresearchgate.netmdpi.com Organocatalytic methods, which utilize small organic molecules to accelerate chemical reactions, offer mild and environmentally benign alternatives to metal-based catalysts. nih.govmdpi.commdpi.com For instance, in the synthesis of fragments, organocatalytic reactions such as asymmetric aldol or Michael additions could be envisioned for the stereocontrolled installation of chiral centers. The Ley group, for example, has reported on the synthesis of (-)-gloeosporone and has expertise in organocatalysis, suggesting the potential application of such methods in their synthetic design. researchgate.netcam.ac.uk Furthermore, the formation of the tetrahydrofuran (B95107) ring in Jamison's synthesis involved a regioselective ketone formation using Bredereck's reagent, which, while not a catalytic reaction in this instance, points to the type of selective transformations where organocatalysis could be applied. organic-chemistry.orgthieme-connect.com

The following table summarizes a key metal-mediated macrocyclization reaction used in the total synthesis of (-)-gloeosporone.

Reaction Catalyst/Reagent Yield Reference
Nickel-catalyzed epoxide-alkyne reductive coupling[Ni(cod)2] (20 mol%), Bu3P, Et3B46% thieme-connect.com
Nickel-catalyzed epoxide-alkyne reductive coupling[Ni(cod)2] (stoichiometric), Bu3P, Et3B67% thieme-connect.com

Assignment of Absolute Configuration through Chemical Synthesis of Gloeosporone Enantiomers

The determination of the absolute configuration of a natural product is a critical aspect of its structural elucidation. In the case of gloeosporone, this was definitively established through the total synthesis of both of its enantiomers. ethz.chethz.ch Initial structural studies, including single-crystal X-ray analysis, determined the relative stereochemistry of gloeosporone, but the absolute configuration remained unknown. ethz.chethz.ch

The research group of Dieter Seebach undertook the task of resolving this ambiguity by synthesizing both the (+)- and (-)-enantiomers of gloeosporone. ethz.chethz.ch The synthesis of the (+)-enantiomer, with a proposed 4R,7S,13S configuration, was accomplished starting from (S)-(+)-4-bromo-1,2-epoxybutane, which in turn was derived from (S)-malic acid. ethz.chethz.ch The synthetic (+)-gloeosporone exhibited a positive optical rotation. ethz.chethz.ch

Subsequently, the (-)-enantiomer of gloeosporone, having the 4S,7R,13R configuration, was synthesized starting from (R)-malic acid. ethz.ch This synthetic (-)-gloeosporone displayed a negative optical rotation. ethz.ch

Crucially, the optical rotation of the natural gloeosporone isolated from the fungus Colletotrichum gloeosporioides was found to be negative. ethz.chethz.ch By comparing the sign of the optical rotation of the natural product with those of the two synthetic enantiomers, the absolute configuration of natural gloeosporone was unequivocally assigned as 4S,7R,13R, corresponding to the (-)-enantiomer. ethz.ch Biological activity studies further confirmed that the synthetic (-)-gloeosporone was indeed the natural, active form of the molecule. ethz.ch

The table below presents the optical rotation data that was pivotal in the assignment of the absolute configuration of gloeosporone.

Compound Absolute Configuration Optical Rotation ([α]D) Solvent Reference
Synthetic (+)-Gloeosporone4R,7S,13S+52° (c=0.71)CHCl3 ethz.ch
Synthetic (+)-Gloeosporone4R,7S,13S+58° (c=0.48)acid-free CHCl3 ethz.ch
Synthetic (+)-Gloeosporone4R,7S,13S+79° (c=0.40)Benzene ethz.ch
Natural Gloeosporone4S,7R,13R-14° (c=0.28)CHCl3 ethz.chethz.ch
Synthetic (-)-Gloeosporone4S,7R,13R-61° (c=0.34)acid-free CHCl3 ethz.chethz.ch
Synthetic (-)-Gloeosporone4S,7R,13R-72° (c=0.34)Benzene ethz.chethz.ch

Gloeosporone Biosynthesis and Pathway Elucidation

Identification of Gloeosporone-Producing Organisms: Focus on Colletotrichum gloeosporioides

Gloeosporone was first isolated from the fungus Colletotrichum gloeosporioides. ethz.ch This species, a well-known plant pathogen causing anthracnose disease, is also recognized as an endophytic fungus residing within the tissues of various plants without causing apparent harm. tandfonline.comijirse.in As an endophyte, C. gloeosporioides has been found in a wide range of host plants, including medicinal plants and cash crops like the tea plant (Camellia sinensis). ijirse.intjpps.org

Colletotrichum gloeosporioides is a prolific producer of a diverse array of secondary metabolites, which are compounds not essential for the fungus's primary growth but often play roles in its interaction with the environment. tandfonline.comfrontiersin.org These metabolites include polyketides, terpenoids, and peptides. biorxiv.org The production of gloeosporone is a key example of the complex secondary metabolism of this fungus. frontiersin.org While C. gloeosporioides is the primary organism associated with gloeosporone production, it is important to note that other species within the Colletotrichum genus are also known for producing a wide variety of secondary metabolites. biorxiv.org However, research on gloeosporone biosynthesis has predominantly centered on strains of C. gloeosporioides.

Proposed Biosynthetic Pathway Intermediates and Enzymes for Gloeosporone

The biosynthesis of gloeosporone is believed to follow a polyketide pathway, a common route for the synthesis of many fungal secondary metabolites. nih.gov Polyketide synthases (PKSs) are the key enzymes in this process. rasmusfrandsen.dk These large, multi-domain enzymes catalyze the repeated condensation of simple carboxylic acid units, such as acetyl-CoA and malonyl-CoA, to build a complex carbon skeleton. rasmusfrandsen.dkwikipedia.org

The proposed biosynthetic pathway for gloeosporone likely involves the following key steps and enzyme classes:

Polyketide Synthase (PKS): A PKS enzyme is responsible for assembling the initial polyketide chain from acetate (B1210297) and malonate units. nih.gov This process involves a series of condensation, reduction, and dehydration reactions, all carried out by different domains within the PKS enzyme. wikipedia.org

Cytochrome P450 Monooxygenases (CYPs): Following the initial synthesis of the polyketide backbone, a series of modifications are required to yield the final gloeosporone structure. Cytochrome P450 monooxygenases are a superfamily of enzymes that play a crucial role in the oxidation of various substrates, including steroids, fatty acids, and xenobiotics. wikipedia.orgnih.gov In gloeosporone biosynthesis, CYPs are likely responsible for introducing hydroxyl groups and other oxidative modifications to the polyketide intermediate. nih.govmdpi.com These enzymes are known for their role in generating structural diversity in natural products. nih.gov

Other Modifying Enzymes: Additional enzymes, such as transferases, may also be involved in the later steps of the pathway to attach other chemical groups. nih.gov

While the complete sequence of intermediates and the specific enzymes for each step in gloeorosporone biosynthesis have not been fully elucidated, the general framework points to a PKS-driven pathway with subsequent modifications by enzymes like CYPs.

Genetic and Molecular Approaches to Gloeosporone Biosynthesis Research

Understanding the genetic basis of gloeosporone production is crucial for fully elucidating its biosynthetic pathway. Modern molecular biology and genetic techniques offer powerful tools for this research. uoguelph.caemory.edu

Key approaches in this area include:

Genome Mining: With the increasing availability of fungal genome sequences, researchers can use bioinformatics tools to identify putative biosynthetic gene clusters (BGCs) for secondary metabolites like gloeosporone. nih.gov These clusters often contain the genes encoding all the necessary enzymes for a specific pathway, including the PKS and modifying enzymes. nih.gov

Gene Knockout and Heterologous Expression: To confirm the function of a candidate gene or gene cluster, scientists can employ gene knockout techniques to see if the production of gloeosporone is abolished. core.ac.uk Conversely, heterologous expression, where the gene cluster is transferred to and expressed in a different host organism, can be used to see if the host then produces gloeosporone. nih.govnih.gov

Transcriptional Analysis: Studying the expression levels of genes within a putative BGC under different conditions can provide clues about their involvement in gloeosporone production. For instance, if the genes are highly expressed when the fungus is producing gloeosporone, it supports their role in the pathway.

These genetic and molecular strategies are essential for linking specific genes to the biosynthesis of gloeosporone and for understanding the regulation of its production. nih.gov

Isotopic Labeling Studies in Gloeosporone Pathway Investigation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. nih.gov By feeding the producing organism with precursors labeled with stable isotopes like ¹³C or ¹⁸O, researchers can track how these atoms are incorporated into the final product, in this case, gloeosporone. rsc.org

This approach provides detailed insights into:

Precursor Incorporation: Isotopic labeling studies can confirm which small molecules, such as acetate or other short-chain carboxylic acids, serve as the building blocks for the gloeosporone molecule. This provides direct evidence for the involvement of a polyketide pathway.

Biosynthetic Intermediates: By analyzing the labeling patterns in isolated intermediates, it is possible to reconstruct the sequence of reactions in the pathway.

Enzyme Mechanisms: The specific incorporation patterns of isotopes can also provide information about the mechanisms of the enzymes involved in the biosynthesis.

While specific isotopic labeling studies exclusively focused on gloeosporone are not extensively detailed in the public domain, this methodology remains a cornerstone in the study of polyketide and other natural product biosyntheses and is a critical tool for the complete elucidation of the gloeosporone pathway. nih.govrsc.org

Mechanistic Investigations of Gloeosporone Biological Activity

Gloeosporone as a Fungal Spore Germination Autoinhibitor: Mechanisms of Action

The inhibitory action of Gloeosporone on the germination of C. gloeosporioides spores is a well-documented phenomenon. nih.gov However, the exact molecular processes through which this inhibition is achieved have been a subject of scientific inquiry. The prevailing evidence suggests a mechanism that deviates from the classical lock-and-key model of enzyme or receptor inhibition.

Cellular Targets and Pathways of Gloeosporone Activity in Fungi

The observation that both the natural (-)-Gloeosporone and its synthetic enantiomer exhibit comparable inhibitory activity against spore germination provides a significant clue to its mechanism. ethz.ch This lack of stereospecificity suggests that Gloeosporone does not interact with a specific chiral target such as an enzyme's active site, which would typically show a strong preference for one enantiomer over the other. ethz.chresearchgate.net

Instead, research points towards a more generalized effect on the fungal cell, likely at the level of the cell membrane. It is hypothesized that Gloeosporone's primary mode of action involves the disruption of ion transport across the plasma membrane, a process vital for the initiation of spore germination. ethz.chresearchgate.net Fungal spore germination is a complex process that relies on the carefully regulated movement of ions to establish the necessary electrochemical gradients and internal cellular conditions for breaking dormancy. researchgate.netdavidmoore.org.uk By interfering with this delicate balance, Gloeosporone can effectively halt the germination process. However, the specific ion channels or transport proteins affected by Gloeosporone have not yet been definitively identified.

Further research into the broader cellular responses of C. gloeosporioides to Gloeosporone could provide more insights. For instance, studies on the expression of genes related to stress responses, cell wall integrity, and programmed cell death in the presence of Gloeosporone could reveal the downstream consequences of its primary action. nih.govbiotech-asia.orgmdpi.comresearchgate.netacs.org

Receptor-Ligand Interactions in Gloeosporone Biological Response

The concept of a specific receptor for Gloeosporone is not supported by the available scientific evidence. As mentioned previously, the similar biological activity of both Gloeosporone enantiomers argues against a classical receptor-ligand binding model, which is inherently stereospecific. ethz.chresearchgate.net This suggests that Gloeosporone does not initiate a specific signaling cascade through a dedicated receptor protein in the way that many hormones and neurotransmitters do. Its mechanism is more likely to be of a physicochemical nature, disrupting a fundamental cellular process like membrane transport.

Role of Metal Ion Complexation in Gloeosporone Function

Initial hypotheses suggested that Gloeosporone might exert its function by chelating metal ions, thereby altering their availability or transport, which is a known mechanism for some bioactive molecules. ethz.ch However, experimental investigations have not provided evidence to support this theory. Studies have shown that Gloeosporone does not selectively complex with metal ions, indicating that its inhibitory activity is not dependent on metal ion sequestration. researchgate.net

Comparative Analysis of Gloeosporone with Related Fungal Autoinhibitors

To better understand the mechanistic nuances of Gloeosporone, it is useful to compare it with other fungal autoinhibitors. Fungi produce a diverse array of compounds to regulate their own germination and growth.

Fungal Autoinhibitor Producing Fungus Proposed Mechanism of Action
Gloeosporone Colletotrichum gloeosporioidesDisruption of ion transport across the cell membrane. ethz.chresearchgate.net
Colletofragarone A2 Colletotrichum sp.In cancer cells, inhibits mutant p53 and Heat Shock Protein 90 (HSP90). nii.ac.jpresearchgate.netnih.govnih.gov The direct mechanism in fungi is not fully elucidated but may involve related stress response pathways.
(E)- and (Z)-3-ethylidene-1,3-dihydroindol-2-one Colletotrichum gloeosporioides, Colletotrichum fragariaeMore potent germination inhibitors than Gloeosporone, but the specific mechanism is not detailed in available research. researchgate.netresearchgate.netapsnet.org
(2R)-(3-indolyl) propionic acid (IPA) Colletotrichum gloeosporioides, Colletotrichum fragariaeInduces apoptosis (programmed cell death) in fungi, a process mediated by mitochondria and dependent on calcium ion signaling. researchgate.netnih.govresearchgate.net
Quiesone Peronospora tabacinaInhibition of the mitochondrial respiratory chain. nih.govnih.govmdpi.com

This comparative analysis highlights the diverse strategies that fungi employ for self-regulation. While Gloeosporone appears to act on the general integrity of the cell membrane's ion transport system, other autoinhibitors have more specific molecular targets. For instance, (2R)-(3-indolyl) propionic acid triggers a programmed cell death pathway, a highly regulated process. researchgate.netnih.gov Colletofragarone A2's interaction with HSP90 in mammalian cells suggests a potential role in disrupting cellular stress responses in fungi, as HSP90 is a crucial chaperone protein involved in fungal development and drug resistance. nih.govnih.govpnas.orgoup.com Quiesone's targeting of the respiratory chain is another example of a specific metabolic process being inhibited. nih.govnih.govmdpi.com The indole (B1671886) derivatives, (E)- and (Z)-3-ethylidene-1,3-dihydroindol-2-one, are notably more potent than Gloeosporone, suggesting a more efficient or targeted mechanism of action that warrants further investigation. researchgate.netapsnet.org

Gloeosporone in Chemical Ecology and Fungal Physiology

Ecological Role of Gloeosporone in Colletotrichum gloeosporioides Life Cycle

Gloeosporone is a secondary metabolite produced by the fungus Colletotrichum gloeosporioides that plays a significant role in its life cycle. nih.govfrontiersin.org The life cycle of this widespread plant pathogen involves the dispersal of asexual spores, known as conidia, which land on a host plant's surface. knaw.nlresearchgate.net Under favorable conditions of moisture and temperature, these conidia germinate, form a specialized infection structure called an appressorium, and subsequently penetrate the host tissue to initiate disease. biotech-asia.orghorticulture.com.auredalyc.org

The primary ecological function of Gloeosporone is to act as a self-inhibitor of conidial germination. researchgate.netethz.chapsnet.org It is produced and exuded by the conidia, particularly under crowded conditions in the presence of water. researchgate.netapsnet.org This chemical signal prevents the spores from germinating when the population density is too high. apsnet.orgapsnet.org This mechanism is crucial for the fungus's survival and propagation, as it prevents premature and dense germination in a single location, which would lead to rapid nutrient depletion and intraspecific competition. ethz.ch By ensuring a more strategic and spatially distributed germination, Gloeosporone increases the probability of successful host colonization over a wider area. ethz.ch The inhibition is a key factor in the quiescent or dormant phase of the fungus, where it can remain inactive on the plant surface until conditions become more suitable for infection. knaw.nlhorticulture.com.au

Intraspecific Chemical Signaling and Autoinhibition in Fungal Populations

Gloeosporone is a key molecule in the intraspecific chemical communication of C. gloeosporioides, functioning as an autoregulator of germination. researchgate.net The phenomenon where a fungal species produces a substance to inhibit the germination or growth of its own kind is known as autoinhibition or self-inhibition. frontiersin.orgapsnet.org This process is common among fungi and is a critical density-dependent regulatory mechanism. apsnet.org In C. gloeosporioides, high concentrations of conidia in an aqueous environment lead to poor germination rates. apsnet.org This inhibition is directly linked to the presence of water-soluble inhibitors, like Gloeosporone, that leach from the conidia into the surrounding environment. apsnet.orgapsnet.org

The inhibitory effect is reversible; if the crowded conidia are washed with water, the self-inhibitor is removed, and the spores regain their ability to germinate. researchgate.netapsnet.org This reversibility suggests that Gloeosporone's role is to enforce spore dormancy rather than causing cell death. apsnet.org

While Gloeosporone was identified as a self-inhibitor from C. gloeosporioides f. sp. jussiaea, subsequent research isolated other, more potent, autoinhibitors from the same fungal strain. apsnet.org These compounds, named CG-SI 1, 2, and 3, were found to be significantly more active in inhibiting conidial germination, raising questions about the primary physiological role of Gloeosporone in this specific process. apsnet.org

CompoundChemical NameEffective Dose (ED₅₀) for Germination Inhibition
Gloeosporone(4S,7R,13R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecan-4,13-dione~2 µg/mL to 4 µg/mL ethz.chapsnet.org
CG-SI 1(E)-3-ethylidene-1,3-dihydroindol-2-one3 µg/mL apsnet.org
CG-SI 2(Z)-3-ethylidene-1,3-dihydroindol-2-one5 µg/mL apsnet.org
CG-SI 3(2R)-(3-indolyl)propionic acid100 to 150 µg/mL apsnet.org

Gloeosporone's Influence on Fungal Development and Pathogenicity

Gloeosporone's primary influence on fungal development is its selective action on the germination of spores; it does not appear to affect subsequent hyphal growth significantly. researchgate.net This targeted inhibition is a critical control point in the fungus's life cycle and, by extension, its pathogenicity. The hemibiotrophic infection strategy of C. gloeosporioides begins with a biotrophic phase, where the fungus penetrates the host without causing immediate cell death, followed by a switch to a destructive necrotrophic phase. knaw.nlbiotech-asia.org By controlling the initiation of germination, Gloeosporone indirectly regulates the start of this entire pathogenic sequence.

The natural enantiomer, (-)-gloeosporone, has demonstrated inhibitory activity against a range of other fungi, suggesting a broader, though modest, antifungal potential. ethz.ch It has been shown to inhibit the mycelial growth of several plant pathogenic fungi in vitro. ethz.ch This suggests that while its primary role is intraspecific, its chemical structure has properties that can affect other fungal species. Interestingly, the synthetic (+)-gloeosporone also shows some inhibitory activity, though it is less potent than the natural form, suggesting that the biological activity may not rely on a highly specific enzyme-receptor interaction, but perhaps on a more general mechanism like ion transport across membranes. ethz.ch

Fungus SpeciesEffect of (-)-Gloeosporone
Uromyces appendiculatus (Bean Rust)Inhibitory activity observed ethz.ch
Rhizoctonia solaniInhibitory activity on mycelial growth ethz.ch
Ustilago maydisInhibitory activity on mycelial growth ethz.ch
Pyricularia oryzaeInhibited at higher dosages ethz.ch
Phytophthora cinnamomiInhibited at higher dosages ethz.ch

Interactions of Gloeosporone with Plant Hosts at a Chemical Level

The available research indicates that Gloeosporone's primary role is as an intraspecific signaling molecule that regulates the fungus's own population, rather than as a direct effector molecule in fungus-plant interactions. frontiersin.orgethz.chapsnet.org Unlike phytotoxins, which are fungal metabolites that directly damage host plant cells and play a role in pathogenesis, Gloeosporone's function is centered on controlling the germination of C. gloeosporioides conidia. researchgate.net

Its interaction with the plant host is therefore indirect. By preventing germination on the plant surface, especially when conidia are densely packed after dispersal by rain splash, Gloeosporone is crucial for maintaining a quiescent state. knaw.nlhorticulture.com.au This period of dormancy allows the fungus to survive on the host surface until environmental cues, or changes in the host's physiology (such as fruit ripening), create favorable conditions for infection. horticulture.com.au The chemical signaling is directed from fungus to fungus, not from fungus to plant. This self-regulation ensures that the pathogenic assault is launched at a time and density that maximizes the chances of successful colonization and disease development. Therefore, at a chemical level, Gloeosporone's interaction is with the fungal spore itself, modulating its developmental state while it resides on the host plant, rather than chemically engaging with host tissues to facilitate infection.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Gloeosporone

Synthetic Modification Strategies for Gloeosporone Analogues

The creation of gloeosporone analogues has been achieved through several key synthetic strategies, primarily focusing on altering the stereochemistry, modifying the side chain, and changing the core macrocyclic structure.

Enantiomeric Synthesis : A significant achievement in gloeosporone research was the total synthesis of both the natural (-)-gloeosporone and its unnatural enantiomer, (+)-gloeosporone. researchgate.net This allows for a direct comparison of their biological activities, providing insight into the chiral recognition requirements of its biological target. The syntheses commenced from enantiomerically pure precursors, such as (S)- or (R)-4-Bromo-1,2-epoxybutane, to establish the absolute configuration of the final products. researchgate.net

Diastereomeric Synthesis : The synthesis of various diastereomers of gloeosporone has also been accomplished. researchgate.net By altering the stereochemistry at one or more of the chiral centers (4S, 7R, 13R in the natural product), researchers can assess the importance of the specific three-dimensional arrangement of the molecule for its function. researchgate.net

Side-Chain Modification : A key strategy involves altering the C-13 pentyl side chain. One notable example is the synthesis of (+)-5'-Oxa-gloeosporone, an analogue where the pentyl group is replaced with an ω-hydroxybutyl side chain. researchgate.netresearchgate.net This modification was achieved by introducing a butenyl group early in the synthesis, which was later converted to the required hydroxylated side chain via hydroboration. researchgate.netresearchgate.net Such changes help determine the role of the side chain's length and hydrophobicity in the molecule's activity.

Macrocycle Formation Techniques : The construction of the 14-membered macrocyclic lactone is a critical part of the synthesis. Various methods have been employed, including intramolecular Horner-Wadsworth-Emmons olefination and ring-closing metathesis, which are key reactions for creating the large ring structure of both the natural product and its analogues. researchgate.net

Table 1: Synthetic Modifications of Gloeosporone

CompoundSynthetic ModificationKey Strategy
(+)-GloeosporoneInversion of all stereocenters relative to the natural (-)-enantiomer.Enantioselective total synthesis. researchgate.net
Gloeosporone DiastereomersInversion of one or more, but not all, stereocenters.Stereocontrolled synthesis using different chiral building blocks. researchgate.net
(+)-5'-Oxa-gloeosporoneReplacement of the C-13 pentyl side chain with an ω-hydroxybutyl side chain.Side-chain modification via introduction and subsequent functionalization of a butenyl group. researchgate.netresearchgate.net

Correlating Structural Features with Autoinhibitory Activity in Gloeosporone Analogues

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity. For gloeosporone, these studies have revealed surprising details about its mode of action.

A pivotal finding is that both natural (-)-gloeosporone and its synthetic mirror image, (+)-gloeosporone, exhibit nearly identical inhibitory activity on the spore germination of Colletotrichum gloeosporioides. researchgate.net This lack of stereospecificity is unusual for potent biological molecules and suggests that the mechanism of action may not involve interaction with a highly specific chiral environment, such as the active site of an enzyme. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Findings for Gloeosporone Analogues

AnalogueKey Structural ChangeReported Autoinhibitory ActivityReference
(+)-Gloeosporone (unnatural enantiomer)Opposite stereochemistry to natural product.Activity is not significantly different from natural (-)-gloeosporone. researchgate.net
(+)-5'-Oxa-gloeosporoneω-hydroxybutyl side chain instead of pentyl.Antifungal activity spectrum is very similar to gloeosporone. researchgate.net
Various DiastereomersAltered stereochemistry at specific centers.Reported to have weak self-inhibitor activity.

Rational Design and Synthesis of Novel Gloeosporone-Inspired Compounds

Rational design in medicinal chemistry involves creating new molecules with a specific biological purpose based on the known SAR of a parent compound. nih.govmdpi.com While the field of gloeosporone research has not produced a wide array of rationally designed compounds for novel applications, the synthesis of its analogues can be viewed through this lens.

The decision to synthesize the (+)-5'-Oxa-gloeosporone analogue is an example of a rational design strategy. researchgate.netresearchgate.net By observing the structure of the natural product, researchers hypothesized about the importance of the lipophilic pentyl side chain. To test this, they designed and synthesized a new molecule where this chain was replaced by a more polar ω-hydroxybutyl group. The finding that this change did not significantly alter the antifungal activity provided crucial information, suggesting that this part of the molecule is not a primary driver of its inhibitory effect. researchgate.net

This type of approach, where specific parts of a natural product are intentionally modified to probe their function, is fundamental to rational design. frontiersin.org It allows chemists to systematically deconstruct the molecule's activity and provides a knowledge base for the future design of simplified or more potent compounds, potentially for broader antifungal applications. nih.gov

Computational Chemistry Approaches in Gloeosporone SAR Analysis

Computational chemistry provides powerful tools for analyzing and predicting the relationship between a molecule's structure and its activity, complementing experimental work. mdpi.comatomistica.online For a molecule like gloeosporone, several computational methods could be applied to deepen the understanding of its SAR.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies attempt to build mathematical models that correlate calculated properties of molecules with their experimentally determined biological activity. mdpi.com For gloeosporone analogues, a QSAR model could be developed by calculating various descriptors (e.g., size, shape, electronic properties) and correlating them with the measured inhibition of spore germination. Such a model could then be used to predict the activity of new, yet-to-be-synthesized analogues, helping to prioritize synthetic efforts. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and interactions with its environment. atomistica.online Simulating gloeosporone could help understand how it behaves in a solution and how it might approach and interact with a biological surface, such as a fungal cell membrane.

While specific, published computational studies focused solely on gloeosporone are not abundant, these standard computational chemistry techniques are essential tools for interpreting the experimental SAR data that has been gathered. mdpi.com They provide a pathway to translate the results from synthetic analogues into a more fundamental understanding of the molecular properties required for autoinhibitory action.

Future Directions and Emerging Research Avenues for Gloeosporone

Development of Advanced Methodologies for Gloeosporone Analysis and Characterization

The accurate detection and characterization of Gloeosporone are fundamental to understanding its function and potential applications. While initial structural elucidation was achieved through methods like single-crystal X-ray analysis, and its molecular formula was determined as C18H30O5, there is a continuous need for more advanced and sensitive analytical techniques. apsnet.orgcapes.gov.br

Future research will likely focus on the development of high-throughput and highly sensitive analytical methods. Techniques such as advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental. mdpi.com Specifically, the application of techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide not only quantification but also detailed structural information, aiding in the identification of novel analogs or degradation products in complex biological and environmental matrices. mdpi.com The development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could offer a rapid and cost-effective method for routine screening and quantification of Gloeosporone.

Analytical TechniqueApplication in Gloeosporone ResearchPotential Advancements
High-Performance Liquid Chromatography (HPLC) Separation and quantification of Gloeosporone from fungal extracts. apsnet.orgDevelopment of chiral columns for enantiomer separation; coupling with advanced detectors.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation. mdpi.comHigh-resolution MS for accurate mass determination; tandem MS (MS/MS) for fragmentation analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural characterization, including stereochemistry. ethz.chCryoprobe technology for enhanced sensitivity; advanced 2D and 3D NMR experiments for complex structural analysis.
X-ray Crystallography Determination of the three-dimensional structure. capes.gov.brMicrocrystal electron diffraction (MicroED) for structure determination from smaller crystals.
Immunoassays (e.g., ELISA) Potential for rapid and specific detection.Development of monoclonal antibodies specific to Gloeosporone for high-throughput screening.

Untapped Biosynthetic Potential and Enzymatic Engineering for Gloeosporone Production

Understanding the biosynthetic pathway of Gloeosporone is crucial for optimizing its production and for generating novel derivatives with enhanced or altered activities. The biosynthesis of such complex macrolides typically involves polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.gov Identifying and characterizing the specific enzymes involved in the Gloeosporone pathway is a key area for future research.

Heterologous expression, which involves transferring the biosynthetic gene cluster into a more tractable host organism like Escherichia coli or yeast, presents a promising strategy for sustainable production and for engineering the pathway. nih.govwikipedia.org This approach can overcome the limitations of slow growth or low yields in the native producer. nih.gov Furthermore, enzymatic engineering, including site-directed mutagenesis of the PKS domains, could be employed to create novel Gloeosporone analogs with modified bioactivities.

Broader Ecological Implications and Environmental Fate of Gloeosporone

Initially characterized as a self-inhibitor of conidial germination, Gloeosporone likely plays a broader role in the ecological interactions of Colletotrichum gloeosporioides. ethz.chapsnet.org This fungus is a known plant pathogen, and Gloeosporone may influence its virulence and interaction with host plants. nih.gov The compound's antifungal properties suggest it could protect the host plant from competing phytopathogens. nih.gov

Future research should investigate the impact of Gloeosporone on the soil microbiome and its persistence and degradation in different environmental compartments like soil and water. northsearegion.eufao.org Understanding its environmental fate is critical for assessing its potential use in agriculture. Studies on its leaching potential, microbial degradation pathways, and potential effects on non-target organisms will be essential. mdpi.com

Advanced Mechanistic Elucidation of Gloeosporone's Biological Role at a Molecular Level

While the inhibitory effect of Gloeosporone on fungal spore germination is established, the precise molecular mechanism of action remains largely unknown. ethz.ch Early studies have ruled out a simple interaction with metal ions. researchgate.net Future research efforts should be directed towards identifying the specific molecular targets of Gloeosporone within fungal cells.

Advanced techniques such as chemical proteomics, using affinity-based probes derived from Gloeosporone, could be employed to pull down its binding partners. Genetic approaches, including the screening of mutant libraries for resistance or sensitivity to Gloeosporone, can also help to identify key cellular pathways affected by the compound. Elucidating the signaling pathways that are modulated by Gloeosporone will provide a deeper understanding of its biological function and could reveal new targets for antifungal drug development. knaw.nl

Exploration of Gloeosporone in Multi-Organismal Interactions and Ecosystem Dynamics

The influence of Gloeosporone likely extends beyond a simple two-way interaction between the producing fungus and its own spores or a host plant. It may play a significant role in structuring microbial communities and mediating complex interactions within an ecosystem.

Future studies should explore the effects of Gloeosporone on a wider range of microorganisms, including bacteria and other fungi, to understand its role in microbial competition and communication. researchgate.net Investigating its impact on plant-pathogen interactions involving other pathogens and the host's defense responses will provide a more comprehensive picture of its ecological significance. researchgate.netmpg.denih.gov Ultimately, understanding how this single metabolite influences the dynamics of an entire ecosystem is a long-term goal that will require integrated approaches combining chemical analysis, microbiology, and ecology. britishecologicalsociety.orgresearchgate.net

Q & A

Q. How can researchers systematically identify knowledge gaps in Gloeosporone studies to formulate focused hypotheses?

  • Methodological Answer : Begin with a systematic literature review using databases like PubMed, Web of Science, and Google Scholar. Use Boolean operators (e.g., "Gloeosporone AND biosynthesis," "Gloeosporone AND bioactivity") to refine searches . Analyze recent reviews (last 5 years) to map existing findings and unresolved issues. Tools like Semrush Topic Research or citation-tracking features (e.g., "Cited by" in Google Scholar) help identify emerging trends . Prioritize gaps in mechanistic studies, structural analogs, or understudied biological targets (e.g., antifungal pathways).

Q. What experimental design principles ensure reproducibility in Gloeosporone bioactivity assays?

  • Methodological Answer :
  • Controls : Include positive controls (e.g., known antifungal agents like Amphotericin B) and negative controls (solvent-only treatments) to validate assay sensitivity .
  • Replicates : Perform triplicate biological replicates with technical duplicates to account for variability.
  • Dosage Standardization : Use molarity-based concentrations (e.g., 1–100 µM) rather than weight/volume to ensure cross-study comparability .
  • Statistical Methods : Apply ANOVA with post-hoc Tukey tests for dose-response analyses, reporting p-values and confidence intervals .

Q. How can researchers optimize isolation protocols for Gloeosporone from natural sources?

  • Methodological Answer :
  • Extraction : Use gradient solvent systems (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts .
  • Purification : Employ HPLC-DAD or LC-MS with C18 columns, monitoring at λ=254 nm (common for polyketides). Compare retention times with published data .
  • Validation : Confirm purity via NMR (¹H, ¹³C) and HRMS, cross-referencing with literature spectra .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported mechanisms of Gloeosporone’s antifungal activity?

  • Methodological Answer :
  • Comparative Analysis : Tabulate discrepancies in experimental conditions (e.g., fungal strains, incubation time) across studies (see Table 1 ) .
  • Mechanistic Replication : Repeat key assays (e.g., ergosterol biosynthesis inhibition) under standardized conditions.
  • Omics Integration : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. control fungi, validating via qPCR .

Table 1 : Common Variables Affecting Gloeosporone Bioactivity

VariableExample DiscrepanciesResolution Strategy
Fungal StrainC. albicans vs. A. fumigatusUse WHO-recommended strains
Incubation Time24h vs. 48hTime-course experiments
Assay MediumRPMI vs. Sabouraud dextroseStandardize to CLSI guidelines

Q. What advanced techniques elucidate Gloeosporone’s synergistic effects with commercial antifungals?

  • Methodological Answer :
  • Combinatorial Assays : Use checkerboard microdilution to calculate Fractional Inhibitory Concentration Index (FICI) values. FICI ≤0.5 indicates synergy .
  • Mechanistic Profiling : Pair Gloeosporone with azoles (e.g., Fluconazole) and analyze ergosterol content via GC-MS to assess synergy in sterol biosynthesis inhibition .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions between Gloeosporone and fungal CYP51/Catalase targets .

Q. How can researchers validate Gloeosporone’s bioactivity in vivo while minimizing ethical concerns?

  • Methodological Answer :
  • Model Selection : Use invertebrate models (e.g., Galleria mellonella larvae) for preliminary toxicity screening before murine studies .
  • Dose Optimization : Conduct pharmacokinetic studies (plasma half-life, bioavailability) via LC-MS/MS to establish safe dosing ranges .
  • Ethical Compliance : Follow ARRIVE guidelines for animal studies, ensuring approval from institutional ethics committees .

Methodological Resources

  • Literature Search : Use Google Scholar’s advanced operators (e.g., allintitle:"Gloeosporone" AND "antifungal") and citation tracking .
  • Data Analysis : Employ R/Python for statistical modeling; tools like PRISM for dose-response curves .
  • Ethical Standards : Refer to ARRIVE 2.0 guidelines for in vivo research and CLSI standards for antifungal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.